

reactivity of the aldehyde group in 2,4-Pentadienal

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Compound of Interest

Compound Name: 2,4-Pentadienal

Cat. No.: B12716791

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An In-depth Technical Guide to the Reactivity of the Aldehyde Group in **2,4-Pentadienal**

For Researchers, Scientists, and Drug Development Professionals

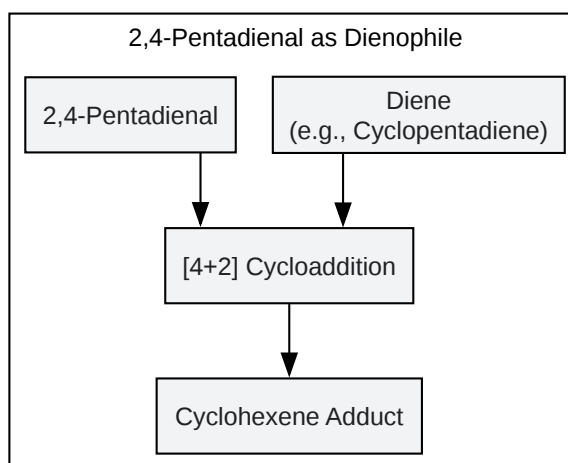
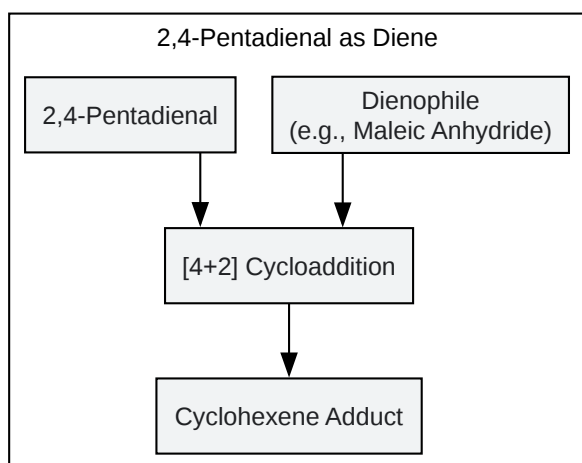
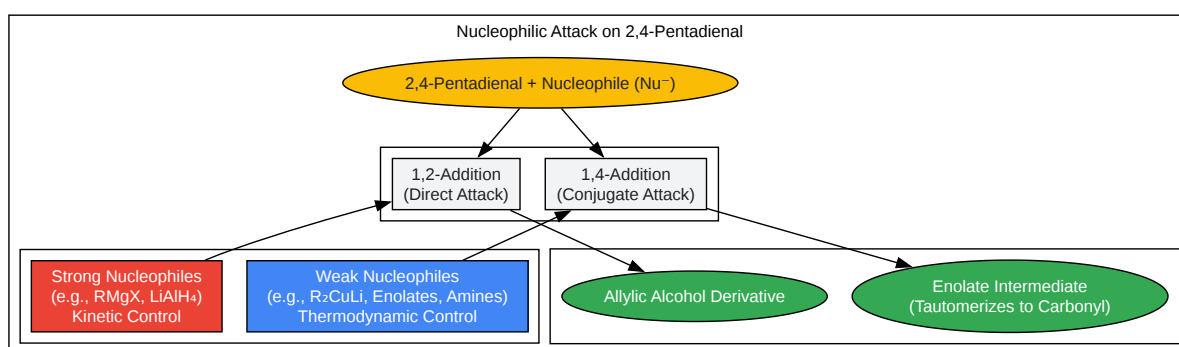
Abstract

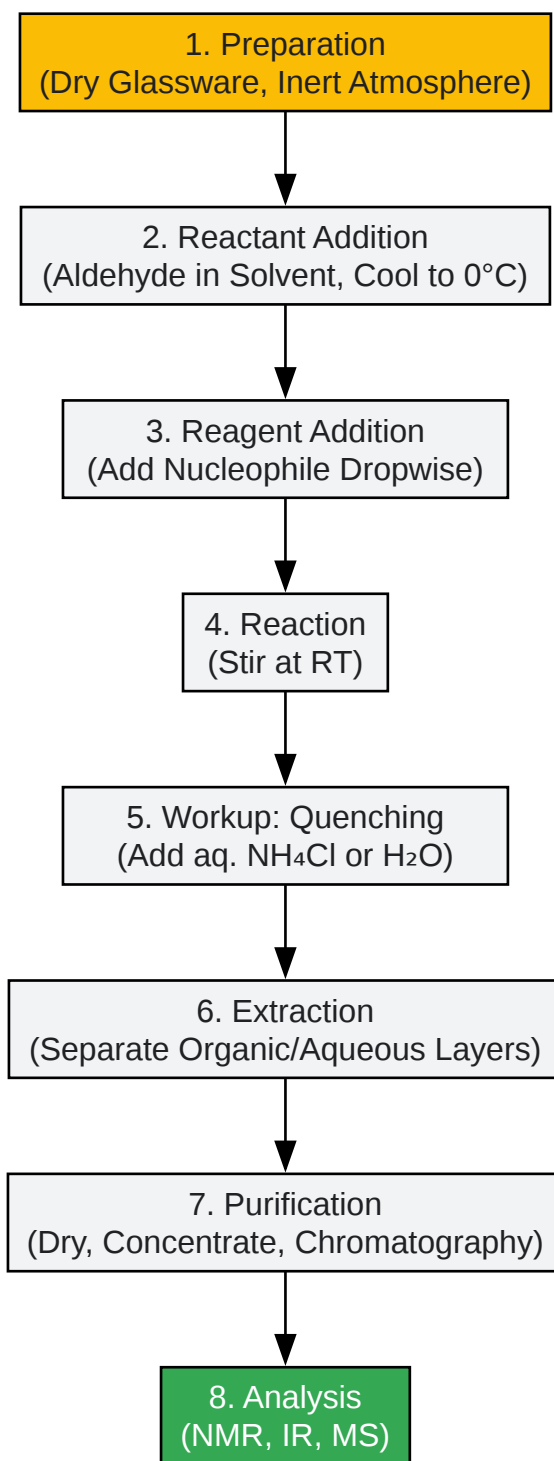
2,4-Pentadienal is a conjugated aldehyde of significant interest due to its dual reactivity profile, stemming from the presence of both a dienyl system and a highly reactive aldehyde functional group. This document provides a detailed technical examination of the aldehyde group's reactivity within the **2,4-pentadienal** framework. It covers the molecule's electronic structure, its susceptibility to various modes of nucleophilic attack, its participation in cycloaddition reactions, and its toxicological implications arising from these reactive properties. This guide consolidates spectroscopic data, outlines representative experimental protocols, and uses logical diagrams to illustrate key reaction mechanisms and pathways, serving as a comprehensive resource for professionals in chemical research and drug development.

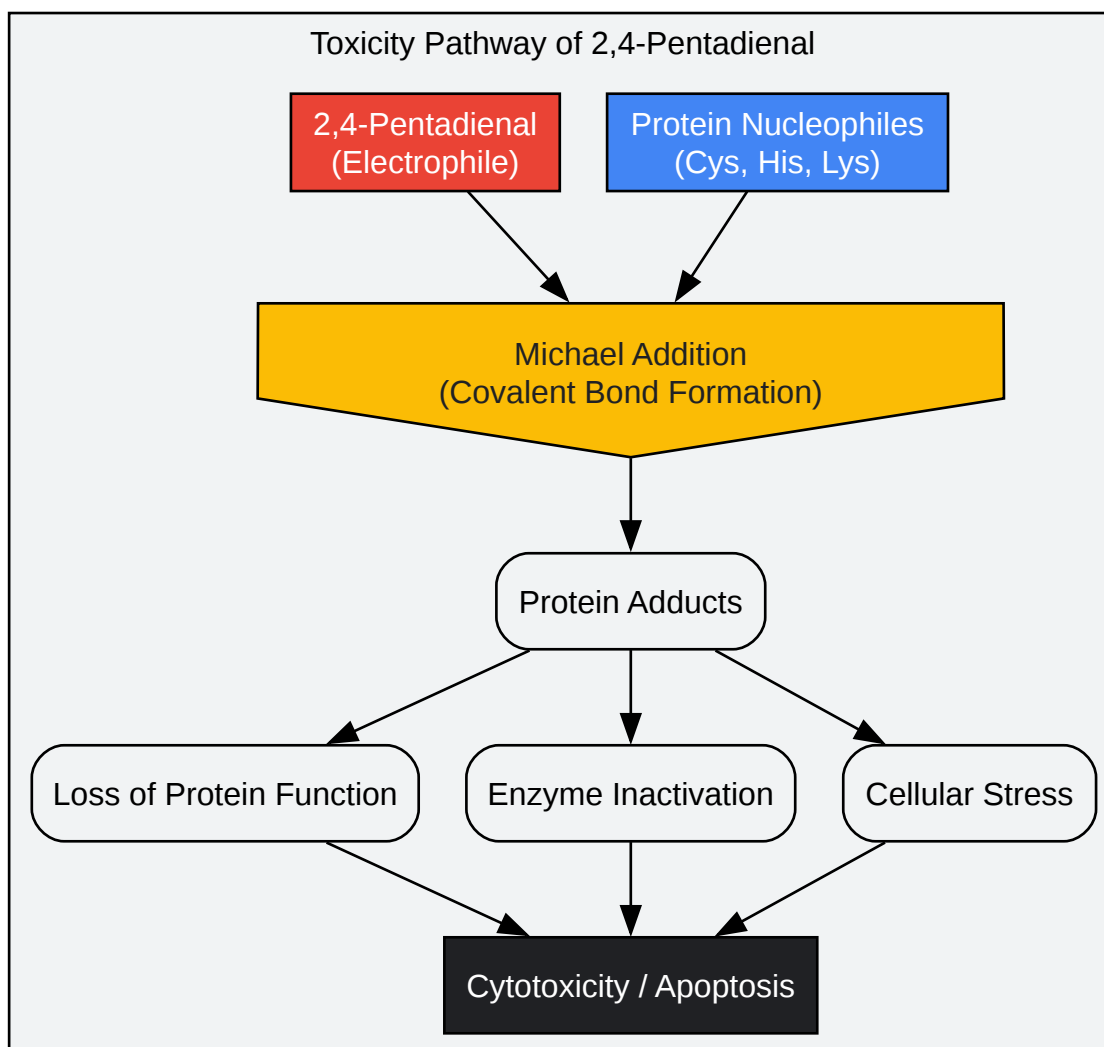
Molecular Structure and Electronic Properties

2,4-Pentadienal, a simple $\alpha,\beta,\gamma,\delta$ -unsaturated aldehyde, possesses a planar structure with extensive π -electron delocalization across the five-carbon backbone and the oxygen atom. This conjugation is central to its chemical behavior. The aldehyde group, containing a polarized carbon-oxygen double bond, is inherently electrophilic. However, the extended conjugation transmits this electrophilicity to other positions in the carbon chain.

Resonance theory illustrates that the electrophilic character is not confined to the carbonyl carbon (C1). A significant partial positive charge also resides on the β -carbon (C3) and the δ -carbon (C5), making them susceptible to nucleophilic attack.







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